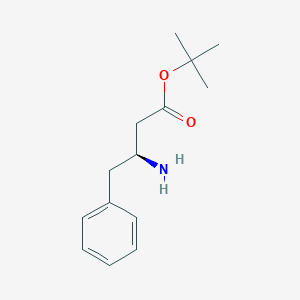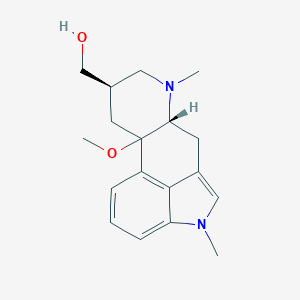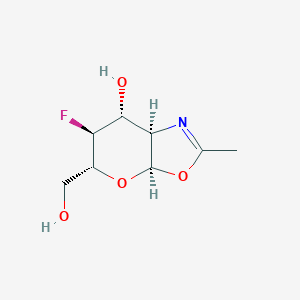
Bis(1-methylpentyl) Phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a clear, colorless liquid with a faint odor and is insoluble in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihexan-2-yl benzene-1,2-dicarboxylate can be synthesized through the esterification of terephthalic acid with hexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of dihexan-2-yl benzene-1,2-dicarboxylate follows a similar esterification process but on a larger scale. The reactants are continuously fed into a reactor, and the product is distilled to achieve the desired purity. The use of continuous reactors and distillation columns ensures efficient production and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dihexan-2-yl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield terephthalic acid and hexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce terephthalic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Terephthalic acid and hexanol.
Oxidation: Terephthalic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dihexan-2-yl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible PVC products.
Biology: Studied for its potential endocrine-disrupting effects and interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of polymers.
Industry: Widely used in the production of flexible plastics, coatings, and adhesives
Wirkmechanismus
The mechanism by which dihexan-2-yl benzene-1,2-dicarboxylate exerts its effects involves its interaction with biological molecules. As a plasticizer, it integrates into polymer matrices, increasing their flexibility by reducing intermolecular forces. In biological systems, it can interact with enzymes and receptors, potentially disrupting normal hormonal functions and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl phthalate: Another commonly used plasticizer with similar applications but different physical properties.
Diisodecyl phthalate: Used in similar applications but has a different molecular structure and properties
Uniqueness
Dihexan-2-yl benzene-1,2-dicarboxylate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chains compared to dibutyl phthalate provide better flexibility and lower volatility, making it suitable for applications requiring high-performance plasticizers .
Eigenschaften
IUPAC Name |
dihexan-2-yl benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-5-7-11-15(3)23-19(21)17-13-9-10-14-18(17)20(22)24-16(4)12-8-6-2/h9-10,13-16H,5-8,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAJCUPLBIEJFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901334194 |
Source


|
| Record name | Dihexan-2-yl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901334194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59431-97-9 |
Source


|
| Record name | Dihexan-2-yl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901334194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














